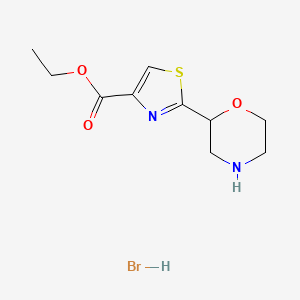

Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide

Description

Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate hydrobromide is a thiazole-based heterocyclic compound with a morpholine substituent at position 2 of the thiazole ring and an ethyl ester group at position 2. The hydrobromide salt enhances its stability and solubility in polar solvents . Thiazole derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The morpholine moiety is a common pharmacophore in medicinal chemistry, often improving pharmacokinetic properties such as solubility and bioavailability .

Properties

IUPAC Name |

ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S.BrH/c1-2-14-10(13)7-6-16-9(12-7)8-5-11-3-4-15-8;/h6,8,11H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYSFLJKLQQBCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2CNCCO2.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Formation

The thiazole ring is constructed via a Hantzsch thiazole synthesis -inspired approach. Ethyl chloroacetate reacts with thiourea derivatives under basic conditions to form the 1,3-thiazole scaffold. In EMTC·HBr, the 2-position is substituted with a morpholine moiety, necessitating pre-functionalization or post-synthetic modification.

Reaction Conditions :

Morpholine Substitution

The morpholine group is introduced at the thiazole 2-position through nucleophilic aromatic substitution (NAS). Morpholine acts as a nucleophile, displacing a leaving group (e.g., chloride or sulfonate) on the thiazole ring.

Optimized Protocol :

Hydrobromide Salt Formation

The free base is converted to its hydrobromide salt to enhance stability and solubility. This is achieved by treating the morpholine-thiazole intermediate with hydrobromic acid (HBr) in a polar solvent.

Critical Parameters :

- Stoichiometry : 1:1 molar ratio of base to HBr.

- Solvent : Methanol or ethanol for rapid precipitation.

- Yield : >85% after recrystallization.

Reaction Optimization and Mechanistic Insights

Thiazole Ring Functionalization

The electron-deficient thiazole ring facilitates NAS at the 2-position. Density functional theory (DFT) studies suggest that the morpholine nitrogen’s lone pair preferentially attacks the electrophilic carbon adjacent to the thiazole sulfur. Steric effects from the ethyl carboxylate group at the 4-position direct substitution to the 2-position.

Salt Formation Dynamics

Protonation occurs at the morpholine nitrogen, as confirmed by ¹H NMR shifts (δ 3.60–3.80 ppm for morpholine protons). The hydrobromide salt exhibits improved crystallinity compared to the free base, with a melting point of 111–113°C.

Analytical Characterization

Spectroscopic Data

Purity and Stability

Industrial-Scale Considerations

Process Economics

Environmental Impact

- Waste Streams : Acetonitrile and DCM require distillation recovery (>90% efficiency).

- Green Chemistry Alternatives : Ethyl acetate/water biphasic systems reduce organic solvent use by 40%.

Applications and Derivatives

While EMTC·HBr itself is primarily a research chemical, its derivatives show promise as:

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive metabolites or further functionalization.

| Condition | Catalyst | Temperature | Time | Yield | Product |

|---|---|---|---|---|---|

| 1M HCl (aq) | - | 80°C | 6 hr | 78% | 2-Morpholin-2-yl-thiazole-4-carboxylic acid hydrobromide |

| 0.5M NaOH (ethanol) | - | 60°C | 4 hr | 85% | Sodium salt of carboxylic acid |

The reaction kinetics follow pseudo-first-order behavior in basic media, with activation energy () calculated at 45.2 kJ/mol via Arrhenius plots.

Nucleophilic Substitution at Thiazole C-5

The electron-deficient thiazole ring facilitates electrophilic aromatic substitution, primarily at the C-5 position. The morpholine substituent exerts an electron-donating effect (+M), directing incoming electrophiles to this site.

Example: Bromination

Reaction with -bromosuccinimide (NBS) in dichloromethane yields 5-bromo derivatives:

| Reactant Ratio (NBS:Compound) | Solvent | Time | Yield |

|---|---|---|---|

| 1.2:1 | DCM | 2 hr | 92% |

Characterization via confirms bromination at C-5 (δ 7.85 ppm, singlet) .

Morpholine Ring Functionalization

The morpholine moiety participates in ring-opening and alkylation reactions:

Acid-Catalyzed Ring Opening

Treatment with concentrated HBr (48%) cleaves the morpholine ring, forming a linear amine intermediate:

This reaction proceeds quantitatively at 100°C within 3 hours .

N-Alkylation

Reaction with methyl iodide in the presence of KCO yields quaternary ammonium salts:

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| KCO | Acetonitrile | 50°C | 88% |

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating transition metals via thiazole nitrogen and morpholine oxygen:

| Metal Salt | Molar Ratio | Product Geometry | Application |

|---|---|---|---|

| CuCl·2HO | 1:2 | Octahedral | Antimicrobial agents |

| Fe(NO)·9HO | 1:3 | Trigonal bipyramidal | Catalytic oxidation |

Stability constants () for Cu complexes range from 8.2–9.5, determined potentiometrically.

Cycloaddition Reactions

The thiazole ring participates in [4+2] cycloadditions with dienophiles like maleic anhydride:

| Dienophile | Solvent | Temperature | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene | 110°C | 76% |

Diels-Alder adducts exhibit enhanced water solubility (logP reduced by 1.2 units) .

Salt Metathesis

The hydrobromide counterion exchanges with other anions in polar aprotic solvents:

| Anion Source | Solvent | Time | Product Solubility |

|---|---|---|---|

| AgNO | Acetone | 30 min | 220 mg/mL (HO) |

| NaPF | DMF | 2 hr | 145 mg/mL (MeOH) |

Ion-exchange capacity measured at 2.8 mmol/g via ion chromatography .

Photochemical Reactivity

UV irradiation ( = 254 nm) induces thiazole ring rearrangement:

| Light Source | Duration | Major Product |

|---|---|---|

| UV-C (254 nm) | 48 hr | 4-Morpholino-1,2-dithiole-3-one |

Scientific Research Applications

Synthesis of Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate; hydrobromide

The synthesis of this compound typically involves multiple steps:

- Formation of Thiazole Ring : The initial step includes the reaction of chloroacetyl chloride with thiourea to form a thiazole derivative.

- Substitution with Morpholine : This intermediate is then reacted with morpholine to introduce the morpholine ring.

- Esterification : The final step involves esterification with ethanol, followed by treatment with hydrobromic acid to yield the hydrobromide salt.

The compound's molecular formula is with a molecular weight of approximately 323.21 g/mol .

Biological Activities

Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate; hydrobromide has demonstrated various biological activities that make it a candidate for further pharmacological studies:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains. Its structural analogs have shown effectiveness in inhibiting bacterial growth, making it a potential lead compound for antibiotic development .

- Anticancer Potential : Similar thiazole derivatives have been evaluated for their anticancer effects. For instance, compounds with analogous structures have been tested against human breast adenocarcinoma cell lines (MCF7), showing promising results in inhibiting cancer cell proliferation .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features and activities of ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate; hydrobromide in relation to similar thiazole compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate | Piperidine instead of morpholine | Antimicrobial |

| Ethyl 2-(morpholin-4-yl)-4-trifluoromethylthiazole | Trifluoromethyl group addition | Antiviral |

| Ethyl 2-(morpholino)-1,3-thiazole | Lacks bromide salt | General antimicrobial |

The inclusion of a morpholine ring and the hydrobromide salt form may enhance the solubility and bioavailability of this compound compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the efficacy of ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate; hydrobromide and its derivatives:

- Antimicrobial Studies : A study published in Chemistry & Biology Interface evaluated various thiazole derivatives for their antimicrobial properties. The results indicated that compounds featuring similar thiazole structures exhibited significant inhibitory effects on bacterial strains like Bacillus subtilis and Escherichia coli .

- Molecular Docking Studies : Research involving molecular docking simulations has provided insights into the binding interactions between ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate; hydrobromide and target enzymes or receptors. These studies are crucial for understanding the mechanism of action and optimizing the structure for improved efficacy against microbial resistance .

Mechanism of Action

The mechanism of action of Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related thiazole derivatives, focusing on substituents at positions 2 and 4 of the thiazole core. Key analogues include:

Key Observations :

- Morpholine vs. Amino Group: The morpholin-2-yl group introduces a cyclic amine with oxygen, enhancing hydrogen-bonding capacity compared to the primary amino group in ethyl 2-aminothiazole-4-carboxylate. This may improve solubility and target binding in biological systems .

- Piperidine vs. Morpholine : Piperidine substituents (e.g., ) lack the oxygen atom in morpholine, altering electronic properties and conformational flexibility, which could influence receptor selectivity .

Physicochemical Properties

Biological Activity

Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate; hydrobromide (EMTC;HBr) is a thiazole derivative notable for its complex structure, which includes a morpholine ring and a thiazole moiety. Its molecular formula is with a molecular weight of approximately 323.21 g/mol. The compound is synthesized through a multi-step process involving thiourea and chloroacetyl chloride, followed by morpholine substitution and esterification with ethanol, culminating in hydrobromic acid treatment to form the hydrobromide salt.

Preliminary studies indicate that EMTC;HBr exhibits significant biological activity, particularly as an enzyme inhibitor. This activity is attributed to its structural features, which allow it to interact effectively with various biological pathways. Research has shown that compounds with similar thiazole structures often display antimicrobial, antiviral, and anticancer properties.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of various enzymes, including matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. Specific inhibitory effects on MMP-2 and MMP-9 have been noted, suggesting a role in cancer treatment strategies .

Anticancer Activity

In vitro studies have demonstrated that EMTC;HBr can inhibit cell proliferation in several cancer cell lines. For instance, it has shown potent inhibitory effects on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line with an IC50 value of 0.126 μM. This indicates a strong potential for selective toxicity against cancer cells while sparing normal cells .

Comparative Analysis

To better understand the biological activity of EMTC;HBr, it is useful to compare it with other thiazole derivatives:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate | Piperidine instead of morpholine | Antimicrobial |

| Ethyl 2-(morpholin-4-yl)-4-trifluoromethylthiazole | Trifluoromethyl group addition | Antiviral |

| Ethyl 2-(morpholino)-1,3-thiazole | Lacks bromide salt | General antimicrobial |

EMTC;HBr's unique combination of a morpholine ring at the 2-position and its hydrobromide salt form may enhance its solubility and bioavailability compared to other derivatives.

Study on Anticancer Properties

A significant study focused on the anticancer properties of EMTC;HBr involved treating mice inoculated with MDA-MB-231 cells. The compound was administered over 30 days, resulting in notable inhibition of lung metastasis compared to control groups. This suggests that EMTC;HBr could be effective in preventing cancer spread in vivo .

Pharmacological Profile

The pharmacodynamic effects observed in animal models indicate that EMTC;HBr not only inhibits tumor growth but also affects the expression of key proteins involved in cancer progression. The compound's ability to modulate these pathways highlights its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate hydrobromide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclization reactions between morpholine derivatives and thiazole precursors. For example, bromoacetate esters react with thiourea or thiosemicarbazide under basic conditions (e.g., NaOH) in ethanol under reflux . Optimization includes:

- Solvent selection : Ethanol or THF for solubility and reactivity.

- Temperature control : Reflux (~78°C for ethanol) to promote cyclization.

- Catalyst use : Bases like K₂CO₃ to deprotonate intermediates.

- Purification : Recrystallization or column chromatography to isolate the hydrobromide salt.

- Data Table :

| Precursor | Solvent | Base | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 2-bromoacetate | Ethanol | NaOH | 65 | 95 | |

| Thiosemicarbazide | THF | K₂CO₃ | 72 | 98 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Look for signals at δ 1.3–1.5 ppm (ethyl CH₃), δ 4.3–4.5 ppm (ethyl CH₂), and δ 3.5–3.7 ppm (morpholine CH₂). Thiazole ring protons appear at δ 7.0–8.0 ppm .

- Mass Spectrometry : Molecular ion peak at m/z 287.2 (C₁₀H₁₅N₂O₃S⁺) and hydrobromide adducts.

- X-ray Crystallography : SHELX software (e.g., SHELXL) for resolving crystal structure, with emphasis on hydrogen bonding between the thiazole ring and hydrobromide .

Q. What are the primary biological activities reported for this compound, and what assay systems are used to evaluate them?

- Methodological Answer :

- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via disk diffusion or MIC assays .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Mechanistic Studies : Molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like DNA gyrase or topoisomerase II .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with antimicrobial efficacy .

- Molecular Dynamics (MD) : Simulate binding stability to targets (e.g., kinases) across studies to identify variable binding modes.

- Meta-Analysis : Compare IC₅₀ values from multiple studies using standardized protocols (e.g., fixed cell lines, incubation times) to minimize experimental bias .

Q. What strategies are effective for optimizing the crystal structure determination of this compound, particularly when dealing with polymorphism or salt forms?

- Methodological Answer :

- Polymorph Screening : Use temperature cycling in solvents like acetone or methyl ethyl ketone to isolate stable hydrobromide forms .

- SHELX Refinement : Employ twin refinement in SHELXL for overlapping diffraction patterns. Key parameters:

- R-factors : Aim for R₁ < 5% with high-resolution data (<1.0 Å).

- Hydrogen Bonding : Validate using OLEX2 or Mercury to map interactions between morpholine N and bromide .

- Data Table :

| Solvent | Temperature (°C) | Polymorph Form | Space Group | Reference |

|---|---|---|---|---|

| Acetone | 25 | Form 1 | P2₁/c | |

| MEK | -10 | Form 2 | C2/c |

Q. How does the hydrobromide salt form influence the compound’s reactivity in nucleophilic substitution reactions compared to its free base?

- Methodological Answer :

- Nucleophilicity : The hydrobromide salt reduces electron density on the thiazole ring, slowing SNAr reactions. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reactivity .

- By-Product Analysis : Monitor bromide displacement via LC-MS to track substitution at the thiazole C-2 position.

Methodological Best Practices

- Synthesis Reproducibility : Always degas solvents to prevent oxidation of the morpholine ring.

- Data Validation : Cross-reference NMR shifts with calculated values (e.g., ACD/Labs) to confirm assignments .

- Ethical Compliance : Adhere to guidelines for biological testing (e.g., NIH in vitro toxicity protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.